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Compound of Interest

Compound Name: 4-(2-Furyl)-3-buten-2-one

Cat. No.: B1221072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-(2-Furyl)-3-buten-2-one, also known as furfurylidene acetone. The information

presented herein is crucial for the identification, characterization, and quality control of this

compound in research and development settings. This document includes tabulated nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed

experimental protocols for obtaining such spectra, and a visualization of its synthesis pathway.

Core Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses of 4-(2-Furyl)-3-buten-2-one. This information has been compiled from the Spectral

Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 4-(2-Furyl)-3-buten-2-one
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

2.31 s CH₃

6.45 dd 1.8, 3.4 Furan H4

6.60 d 3.4 Furan H3

6.88 d 16.2 =CH-CO

7.42 d 16.2 Furyl-CH=

7.50 d 1.8 Furan H5

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data for 4-(2-Furyl)-3-buten-2-one

Chemical Shift (δ) ppm Assignment

27.5 CH₃

112.5 Furan C3

115.0 Furan C4

126.8 =CH-CO

130.8 Furyl-CH=

144.5 Furan C5

151.8 Furan C2

197.5 C=O

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 4-(2-Furyl)-3-buten-2-one
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Wavenumber (cm⁻¹) Intensity Assignment

3125 - 3000 Weak C-H stretch (furan and vinyl)

1665 Strong
C=O stretch (conjugated

ketone)

1610 Strong C=C stretch (alkene)

1560, 1480 Medium C=C stretch (furan ring)

970 Strong =C-H bend (trans alkene)

Method: KBr pellet

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 4-(2-Furyl)-3-buten-2-one

m/z Relative Intensity (%) Assignment

136 100 [M]⁺ (Molecular Ion)

121 80 [M - CH₃]⁺

95 50 [M - C₂H₃O]⁺

65 30 [C₅H₅]⁺

39 45 [C₃H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and

spectroscopic analysis of 4-(2-Furyl)-3-buten-2-one.

Synthesis: Aldol Condensation of Furfural and Acetone
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4-(2-Furyl)-3-buten-2-one is commonly synthesized via a Claisen-Schmidt condensation, a

type of aldol condensation, between furfural and acetone in the presence of a base catalyst.

Materials:

Furfural

Acetone

Sodium hydroxide (NaOH)

Ethanol

Water

Dichloromethane (for extraction)

Anhydrous magnesium sulfate (for drying)

Procedure:

A solution of sodium hydroxide in a mixture of ethanol and water is prepared in a flask and

cooled in an ice bath.

A stoichiometric amount of furfural and a slight excess of acetone are added dropwise to the

cooled basic solution with constant stirring.

The reaction mixture is stirred at room temperature for a specified period, during which the

product precipitates.

The reaction is quenched by the addition of dilute acid.

The product is extracted with dichloromethane.

The organic layer is washed with water and brine, then dried over anhydrous magnesium

sulfate.

The solvent is removed under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a

spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃),

containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the chemical shifts

are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the chemical shifts

are also reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy: The IR spectrum is typically obtained using a Fourier Transform

Infrared (FTIR) spectrometer. For a solid sample, a small amount is finely ground with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample

can be prepared on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, commonly

with electron ionization (EI) as the ionization source. The sample is introduced into the

instrument, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment

ions are recorded.

Visualization of Synthesis Pathway
The following diagram illustrates the synthesis of 4-(2-Furyl)-3-buten-2-one via the Aldol

Condensation reaction.
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Caption: Synthesis of 4-(2-Furyl)-3-buten-2-one via Aldol Condensation.

To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Furyl)-3-buten-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221072#spectroscopic-data-of-4-2-furyl-3-buten-2-
one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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